2,3,5-Trinitronaphthalene

Genotoxicity Mutagenicity Environmental Toxicology

Researchers studying nitroaromatic genotoxicity face challenges sourcing isomerically pure 2,3,5-trinitronaphthalene with reliable potency. This compound resolves these issues: • ~5000× more mutagenic than DNT isomers in Salmonella typhimurium (TA98, TA100), enabling detection of low-level nitroreductase activity without S9 activation. • Defined GC retention index (Lee's RI = 400.61 on SE-52) ensures unambiguous identification in environmental and post-blast residue analysis. Supplied at ≥98% purity with batch-specific QC documentation. Custom synthesis and bulk quantities available upon request.

Molecular Formula C10H5N3O6
Molecular Weight 263.16 g/mol
CAS No. 87185-24-8
Cat. No. B15435696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trinitronaphthalene
CAS87185-24-8
Molecular FormulaC10H5N3O6
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H5N3O6/c14-11(15)8-3-1-2-6-4-9(12(16)17)10(13(18)19)5-7(6)8/h1-5H
InChIKeyULFPAUMLKAKADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trinitronaphthalene: Energetic Material and Genotoxic Probe


2,3,5-Trinitronaphthalene is a polycyclic nitroaromatic compound belonging to the class of nitronaphthalenes, characterized by a naphthalene core substituted with three nitro groups at the 2, 3, and 5 positions. It exhibits a molecular formula of C₁₀H₅N₃O₆ and a molecular weight of 263.1632 g/mol [1]. The compound is recognized for its energetic properties and has been studied as a potential explosive material [2]. Its distinct substitution pattern confers unique chemical reactivity and biological activity profiles relative to other trinitronaphthalene isomers [3], making it a compound of interest in both energetic materials research and genotoxicity studies.

2,3,5-Trinitronaphthalene: Key Differences from Other Isomers and Nitroaromatics


The substitution pattern of nitro groups on the naphthalene ring critically dictates the compound's physicochemical properties, thermal stability, energetic performance, and biological activity. Commercial trinitronaphthalene consists of a mixture of three isomers (1,3,5-; 1,3,8-; and 1,4,5-), with the 1,3,5- isomer predominating, each exhibiting distinct melting points (122°C, 214°C, and 247°C, respectively) and solubilities [1]. These differences translate into divergent processing behaviors, stability profiles, and performance characteristics in energetic formulations [2]. Furthermore, 2,3,5-trinitronaphthalene demonstrates dramatically higher genotoxic potency—approximately 5000 times more mutagenic than dinitrotoluene (DNT) isomers—compared to other nitroaromatics [3]. Consequently, substituting 2,3,5-trinitronaphthalene with another isomer or a related nitroaromatic such as TNT or DNT can lead to significant deviations in experimental outcomes, safety profiles, and material performance.

2,3,5-Trinitronaphthalene: Differentiating Evidence from Analogs


Mutagenic Potency in Salmonella typhimurium

In a comparative study of nitroaromatic explosives, 2,3,5-trinitronaphthalene exhibited the highest mutagenic activity in the Salmonella/mammalian microsome test, being approximately 5000 times more mutagenic than three dinitrotoluene (DNT) isomers [1]. This potency far exceeded that of 2,4,6-trinitrotoluene (TNT) and other trinitroaromatics tested [1].

Genotoxicity Mutagenicity Environmental Toxicology

Isomer-Specific Melting Points

Commercial trinitronaphthalene comprises a mixture of three primary isomers, each with distinct melting points. While 2,3,5-trinitronaphthalene is not explicitly listed in the commercial mixture, its melting point can be inferred from the data. The 1,3,5-isomer melts at 122°C, the 1,3,8-isomer at 214°C, and the 1,4,5-isomer at 247°C [1]. This wide melting point range (122–247°C) directly impacts processability, compatibility with binders, and thermal stability in energetic formulations.

Energetic Materials Thermal Analysis Formulation Processing

Energetic Performance Profile

While direct experimental detonation data for 2,3,5-trinitronaphthalene are sparse, data for the closely related isomer 1,4,5-trinitronaphthalene (TNN) provides a benchmark. TNN exhibits a density of 1.4 g/cm³, a heat of combustion of 4686.19 kJ/mol, an enthalpy of formation of 41.42 kJ/mol, a heat of explosion of 4433 kJ/kg, a detonation velocity of 6270 m/s, and an oxygen balance of -100.3% [1]. Its electrostatic sensitivity is 0.21 J (50% probability) and impact sensitivity H50 = 1941.54 cm [1].

Explosives Detonation Physics Material Selection

Analytical Differentiation via Gas Chromatographic Retention Index

2,3,5-Trinitronaphthalene can be distinguished from other nitroaromatic compounds using gas chromatography. On a non-polar SE-52 column (30 m × 0.3 mm × 0.25 µm film thickness) with a temperature ramp of 4 K/min from 25°C to 295°C, the compound exhibits a retention index (Lee's RI) of 400.61 [1]. This value serves as a unique chromatographic fingerprint for confirming identity and purity in complex mixtures.

Analytical Chemistry Forensic Science Environmental Monitoring

Key Applications of 2,3,5-Trinitronaphthalene


Nitroreductase-Dependent Mutagenesis Research

Utilize 2,3,5-trinitronaphthalene as a highly sensitive positive control and mechanistic probe in Salmonella typhimurium mutagenicity assays. Its ~5000-fold higher mutagenic potency compared to DNT isomers [1] enables detection of low-level nitroreductase activity and facilitates structure-activity relationship (SAR) studies of nitroaromatic genotoxicity. The compound's induction of frameshift mutations without requiring S9 activation makes it an ideal tool for dissecting bacterial nitroreductase pathways [1].

Forensic and Environmental Trace Analysis of Nitroaromatic Explosives

Employ gas chromatography with the defined retention index (Lee's RI = 400.61 on SE-52) [2] for the unambiguous identification and quantification of 2,3,5-trinitronaphthalene in environmental soil and water samples, as well as in post-blast residue analysis. This analytical specificity is critical for source attribution and environmental fate studies of nitroaromatic contaminants, where co-elution with other isomers or nitroaromatics could confound results.

Energetic Material Isomer-Specific Formulation Studies

Investigate the influence of nitro group positioning on the detonation performance and thermal stability of trinitronaphthalene-based explosive formulations. Given the wide variation in melting points (122–247°C) and solubilities among commercial isomers [3], 2,3,5-trinitronaphthalene can serve as a model compound to probe how substitution patterns affect crystal packing, density, oxygen balance, and sensitivity parameters (e.g., electrostatic sensitivity of 0.21 J and impact sensitivity H50 = 1941.54 cm for the 1,4,5-isomer [4]).

SAR Studies in Nitroaromatic Toxicity

Use 2,3,5-trinitronaphthalene as a benchmark compound in comparative toxicity assessments of nitroaromatic pollutants. Its extreme mutagenic potency [1] provides a high-signal reference point for evaluating the relative genotoxic risk of other nitroaromatic explosives and their degradation products, aiding in the prioritization of remediation efforts and the development of safer energetic materials.

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